[(Oxan-4-ylidene)methyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Oxan-4-ylidene)methyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications, including sensing, catalysis, and drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-4-ylidene)methyl]boronic acid typically involves the reaction of boronic esters with appropriate precursors. One common method is the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale synthesis using borate esters as intermediates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(Oxan-4-ylidene)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boronate esters .
Scientific Research Applications
[(Oxan-4-ylidene)methyl]boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(Oxan-4-ylidene)methyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
[(Oxan-4-ylidene)methyl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and binding properties compared to other boronic acids. Its ability to form stable yet reversible bonds with diols makes it particularly valuable in applications requiring precise molecular recognition and interaction .
Properties
Molecular Formula |
C6H11BO3 |
---|---|
Molecular Weight |
141.96 g/mol |
IUPAC Name |
oxan-4-ylidenemethylboronic acid |
InChI |
InChI=1S/C6H11BO3/c8-7(9)5-6-1-3-10-4-2-6/h5,8-9H,1-4H2 |
InChI Key |
OBLBIZHJPRBFLC-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C1CCOCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.